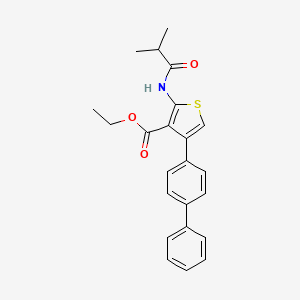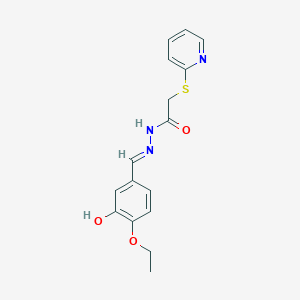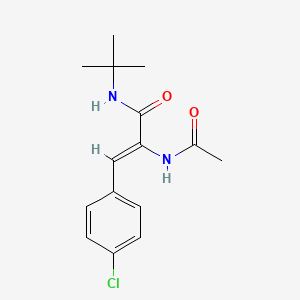
2-(acetylamino)-N-(tert-butyl)-3-(4-chlorophenyl)acrylamide
説明
2-(acetylamino)-N-(tert-butyl)-3-(4-chlorophenyl)acrylamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in drug development and research. This compound is commonly referred to as TBCA and is a member of the acrylamide family of compounds. TBCA has been shown to have promising results in various scientific studies, making it a potential candidate for further research and development.
作用機序
The mechanism of action of TBCA is not fully understood, but it is believed to work by inhibiting the activation of a protein called NF-kB. NF-kB is a transcription factor that plays a key role in the inflammatory response. By inhibiting NF-kB, TBCA may be able to reduce inflammation in the body.
Biochemical and Physiological Effects
TBCA has been shown to have various biochemical and physiological effects in scientific studies. In addition to its anti-inflammatory properties, TBCA has been shown to have antioxidant properties and may be able to protect cells from oxidative stress. TBCA has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
実験室実験の利点と制限
One of the main advantages of using TBCA in lab experiments is its availability. TBCA is a readily available compound that can be synthesized in large quantities. Additionally, TBCA has been extensively studied, making it a well-characterized compound for use in scientific research. One limitation of using TBCA in lab experiments is its potential toxicity. While TBCA has been shown to be relatively non-toxic, it is important to use caution when handling this compound.
将来の方向性
There are many potential future directions for research involving TBCA. One area of research that shows promise is the development of TBCA-based drugs for the treatment of inflammatory diseases. Additionally, TBCA may be able to be used in the development of drugs for the treatment of neurodegenerative diseases. Further research is needed to fully understand the potential applications of TBCA in these areas and to develop safe and effective drugs based on this compound.
Conclusion
In conclusion, TBCA is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in drug development and research. TBCA has been shown to have anti-inflammatory, antioxidant, and neuroprotective properties, making it a potential candidate for the development of drugs to treat a variety of diseases. While there are limitations to using TBCA in lab experiments, its availability and well-characterized nature make it a valuable compound for scientific research. Further research is needed to fully understand the potential applications of TBCA and to develop safe and effective drugs based on this compound.
科学的研究の応用
TBCA has been extensively studied for its potential applications in various scientific fields. One of the most promising areas of research for TBCA is in drug development. TBCA has been shown to have anti-inflammatory properties, making it a potential candidate for the development of drugs to treat inflammatory diseases such as arthritis and multiple sclerosis.
特性
IUPAC Name |
(Z)-2-acetamido-N-tert-butyl-3-(4-chlorophenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN2O2/c1-10(19)17-13(14(20)18-15(2,3)4)9-11-5-7-12(16)8-6-11/h5-9H,1-4H3,(H,17,19)(H,18,20)/b13-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICXILFGBXZOPBZ-LCYFTJDESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(=CC1=CC=C(C=C1)Cl)C(=O)NC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N/C(=C\C1=CC=C(C=C1)Cl)/C(=O)NC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[2-(1,3-benzodioxol-5-ylmethylene)hydrazino]-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-oxopropanamide](/img/structure/B3876308.png)
![N'-{[5-(4-chlorophenyl)-2-furyl]methylene}-2-(2-methyl-1,3-dioxolan-2-yl)acetohydrazide](/img/structure/B3876312.png)
![N-{[5-(2-bromo-4-nitrophenyl)-2-furyl]methylene}-4H-1,2,4-triazol-4-amine](/img/structure/B3876316.png)
![2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N'-{2-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzylidene}acetohydrazide](/img/structure/B3876337.png)
![N-[1-{[(3-acetylphenyl)amino]carbonyl}-2-(1-naphthyl)vinyl]-4-methylbenzamide](/img/structure/B3876341.png)
![ethyl 2-{[5-(3,4-dichlorophenyl)-2-furyl]methylene}-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3876352.png)
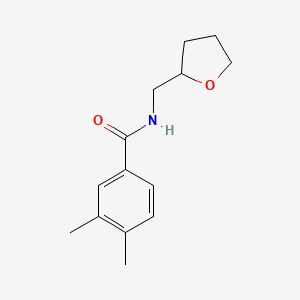
![2-{3-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B3876367.png)
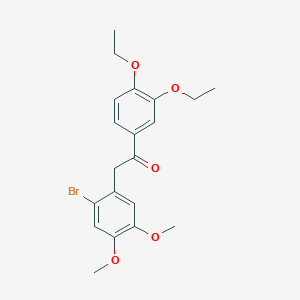

![1-[2-(4-benzyl-4-hydroxypiperidin-1-yl)pyrimidin-4-yl]piperidin-3-ol](/img/structure/B3876379.png)
![4-ethoxy-N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B3876391.png)
